[2-(Aminomethyl)oxolan-2-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(aminomethyl)oxolan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-4-6(5-8)2-1-3-9-6/h8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDDSPSJOUBOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminomethyl Oxolan 2 Yl Methanol and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. nih.govnih.gov For [2-(Aminomethyl)oxolan-2-yl]methanol (Target Molecule 1 ), the primary challenge is the construction of the 2,2-disubstituted oxolane (tetrahydrofuran) ring.
A logical retrosynthetic strategy begins by disconnecting the C-N and C-O bonds of the functional groups. However, a more powerful approach involves a functional group interconversion (FGI) strategy, recognizing that the aminomethyl and hydroxymethyl groups can be derived from the reduction of other functionalities. This leads to a key intermediate, an α,α-disubstituted γ-butyrolactone 2 . This intermediate is attractive because the γ-butyrolactone framework is a common and versatile starting point in natural product synthesis. researchgate.net
The retrosynthetic disconnection of intermediate 2 can proceed via two primary pathways, breaking the C-C bonds formed at the α-position.
Pathway A: Disconnection of the bond corresponding to the hydroxymethyl precursor leads to an α-cyanomethyl lactone 3 . This intermediate can be conceptually formed from the alkylation of an α-cyano lactone or, more practically, from α-cyanomethylation of γ-butyrolactone itself.
Pathway B: Alternatively, disconnection of the bond corresponding to the aminomethyl precursor (envisioned as a nitrile) leads to an α-hydroxymethyl-γ-butyrolactone 4 . This intermediate could be synthesized via hydroxymethylation of γ-butyrolactone.
Both pathways converge on the readily available starting material, γ-butyrolactone 5 . This retrosynthetic plan simplifies a complex target into a series of well-established chemical transformations: α-alkylation of a lactone, and subsequent reduction of ester and nitrile functionalities.
Development of Novel Synthetic Pathways
Based on the retrosynthetic analysis, a forward synthetic plan can be developed. The core of this strategy is the sequential functionalization of γ-butyrolactone at the α-position to build the quaternary carbon center, followed by the reduction of multiple functional groups to yield the final amino alcohol.
The oxolane (tetrahydrofuran) ring is the core scaffold of the target molecule. While the proposed synthesis begins with a pre-formed oxolane ring (γ-butyrolactone), other advanced methods for stereoselective tetrahydrofuran (B95107) synthesis are noteworthy. These methods are particularly relevant for creating analogs with substitutions on the ring itself.
Common strategies for stereoselective tetrahydrofuran synthesis include:
Intramolecular Cycloetherification: This is a widely used method, often involving the cyclization of epoxy alcohols. The 5-exo cyclization of γ,δ-epoxy alcohols is a regioselective process that can be catalyzed by acids to yield substituted tetrahydrofurans. researchgate.netnih.gov
[3+2] Cycloaddition Reactions: These reactions provide a convergent route to highly substituted tetrahydrofurans by combining a three-atom component and a two-atom component in a single step. researchgate.net
Prins Cyclization: The reaction of homoallylic alcohols with aldehydes can be used to construct the tetrahydrofuran ring with a high degree of diastereoselectivity. researchgate.net
For the synthesis of the parent compound, utilizing γ-butyrolactone as the oxolane core precursor is the most direct approach.
The creation of the 2-aminomethyl-2-hydroxymethyl substitution pattern on the oxolane ring is the key challenge. A plausible synthetic sequence starts from γ-butyrolactone and involves the formation of a key dually-functionalized intermediate.
One effective strategy involves the introduction of a cyanomethyl group and a hydroxymethyl group at the α-position of the lactone. A proposed pathway is as follows:
α-Alkylation: γ-Butyrolactone is first deprotonated at the α-position using a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate is then reacted with an appropriate electrophile to introduce the first substituent.
Introduction of Precursor Groups: A potential route involves the introduction of a protected hydroxymethyl group followed by a cyano group. For instance, the lactone enolate can be reacted with a formaldehyde equivalent or a protected halomethanol. Subsequent alkylation with a cyanomethylating agent would yield an α-cyano-α-hydroxymethyl-γ-butyrolactone intermediate.
Simultaneous Reduction: The crucial final step is the reduction of both the lactone and the nitrile functionalities. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are capable of reducing both esters (lactones) and nitriles simultaneously. The lactone is reduced to a diol, and the nitrile is reduced to a primary amine. This one-pot reduction would transform the intermediate directly into this compound.
A biosynthetic pathway for a similar structure, 2-(aminomethyl)-4-(hydroxymethyl)furan, suggests a convergent approach where pyruvate and dihydroxyacetone phosphate condense to form a substituted tetrahydrofuran, which is then further processed. nih.govacs.org This biological strategy underscores the feasibility of building the core structure with multiple oxygen functionalities that are later converted to the desired groups.
Optimization of Reaction Conditions and Yields
Alkylation Optimization: The α-alkylation of γ-butyrolactone can be optimized by carefully selecting the base, solvent, temperature, and electrophile.
| Parameter | Options | Considerations |
| Base | LDA, LiHMDS, NaH | Strength of base affects enolate formation; steric hindrance can influence selectivity. |
| Solvent | THF, Diethyl ether | Aprotic polar solvents are required to stabilize the enolate. |
| Temperature | -78 °C to 0 °C | Low temperatures are crucial to prevent side reactions like self-condensation. |
| Electrophile | Alkyl halides, Tosylates | Reactivity and protecting group strategy are key. |
This table is generated based on general principles of lactone alkylation. researchgate.net
Reduction Optimization: The simultaneous reduction of the lactone and nitrile is a powerful but potentially aggressive step. Optimization focuses on reagent choice, stoichiometry, and workup procedures.
| Parameter | Options | Considerations |
| Reducing Agent | LiAlH₄, BH₃·THF | LiAlH₄ is highly reactive; BH₃ offers different selectivity and milder workup. |
| Solvent | THF, Diethyl ether | Must be anhydrous and inert to the reducing agent. |
| Temperature | 0 °C to reflux | Controls the rate of reaction and minimizes side reactions. Careful control is needed for safety. |
| Workup | Fieser workup (for LiAlH₄) | Crucial for safely quenching the reaction and isolating the polar amino alcohol product. |
This table is generated based on general principles of ester and nitrile reduction. nih.govnih.gov
Systematic evaluation of these parameters is essential to develop a high-yielding and reproducible synthesis. nih.gov
Scale-Up Considerations for this compound Production
Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges that must be addressed for safety, efficiency, and cost-effectiveness.
Key Scale-Up Considerations:
Reagent Selection and Safety: The use of highly reactive and hazardous reagents such as LDA, LiAlH₄, and cyanide sources requires specialized handling procedures and equipment on a large scale. Alternative, safer reagents may need to be investigated. For example, catalytic hydrogenation could be an alternative to metal hydrides for the reduction step, although it may require multiple steps and different catalysts for the lactone and nitrile.
Thermal Management: Both the formation of the lactone enolate and, particularly, the reduction with LiAlH₄ are highly exothermic reactions. Efficient heat transfer and precise temperature control are critical on a large scale to prevent runaway reactions. This often involves using jacketed reactors with controlled cooling systems.
Workup and Purification: The workup for LiAlH₄ reductions can be problematic on a large scale due to the generation of large volumes of gelatinous aluminum salts. Alternative workup procedures or different reducing agents might be necessary. The purification of a polar, low-molecular-weight amino alcohol like the target compound can be challenging. Crystallization or salt formation is often preferred over chromatography for large-scale purification.
Synthesis of Structurally Related Analogs and Derivatives of this compound
The synthetic strategy developed for the parent compound can be adapted to produce a variety of analogs. This flexibility is valuable for structure-activity relationship (SAR) studies in medicinal chemistry or for developing materials with tailored properties.
Strategies for Analog Synthesis:
Modification of the Oxolane Ring:
Starting with substituted γ-butyrolactones (e.g., β-methyl- or γ-phenyl-γ-butyrolactone) would introduce substituents at other positions on the final oxolane ring.
Variation of the Aminomethyl Group:
During the reduction of the nitrile, if performed in the presence of an aldehyde or ketone (reductive amination conditions), secondary or tertiary amines could be formed.
Alkylation of the final primary amine provides another route to N-substituted analogs.
Variation of the Methanol Group:
Using different electrophiles in the initial alkylation step can lead to analogs with longer alkyl chains instead of the hydroxymethyl group. For example, using ethyl iodide instead of a formaldehyde equivalent would ultimately lead to a [2-(aminomethyl)-2-ethyloxolan-2-yl] structure after reduction.
The modularity of the proposed synthesis, which separates the construction of the core from the installation of the functional groups, is a significant advantage for creating a library of structurally diverse analogs.
Mechanistic Insights into Reactions Involving 2 Aminomethyl Oxolan 2 Yl Methanol
Exploration of Nucleophilic and Electrophilic Reactivity Patterns
The reactivity of [2-(Aminomethyl)oxolan-2-yl]methanol is characterized by the nucleophilic nature of its amino and hydroxyl groups. The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions such as alkylation, acylation, and condensation with carbonyl compounds to form imines. Similarly, the oxygen atom of the primary alcohol can act as a nucleophile, particularly in reactions like etherification.
Conversely, the molecule can exhibit electrophilic reactivity under certain conditions. Protonation of the amino or hydroxyl group in acidic media transforms them into good leaving groups (-NH₃⁺ or -OH₂⁺), facilitating nucleophilic substitution reactions at the adjacent carbon centers. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to enhance its electrophilic character.
A key aspect of its reactivity involves reactions with radical species. Drawing parallels from computational studies on the simpler aminomethanol (NH₂CH₂OH), reactions with hydroxyl radicals (•OH) are expected to proceed via hydrogen abstraction. Studies on aminomethanol show that hydrogen transfer from the –CH₂, –NH₂, and –OH groups requires specific activation energies. frontiersin.orgresearchgate.net This suggests that the methylene groups on both the aminomethyl and methanol substituents, as well as the N-H and O-H protons of this compound, are potential sites for radical-initiated reactions. frontiersin.org
| Functional Group | Reaction Type | Reagent/Condition | Product Type |
|---|---|---|---|
| Amino (-CH₂NH₂) | Nucleophilic Substitution | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| Amino (-CH₂NH₂) | Nucleophilic Acyl Substitution | Acyl Chloride (RCOCl) | Amide |
| Hydroxyl (-CH₂OH) | Nucleophilic Substitution (Williamson Ether Synthesis) | Base, then Alkyl Halide (R-X) | Ether |
| Hydroxyl (-CH₂OH) | Esterification | Carboxylic Acid, Acid Catalyst | Ester |
| Hydroxyl (-CH₂OH) | Electrophilic Substitution (after activation) | SOCl₂ or TsCl, then Nucleophile | Alkyl Chloride or Alkyl Tosylate |
Investigation of Intramolecular Cyclization and Rearrangement Processes
The proximate positioning of the aminomethyl and methanol groups on the same carbon atom allows for the possibility of intramolecular cyclization. Such reactions typically require activation of the hydroxyl group to convert it into a good leaving group. For instance, treatment with thionyl chloride (SOCl₂) could convert the alcohol to an alkyl chloride. Subsequent intramolecular nucleophilic attack by the amino group would lead to the formation of a spirocyclic azetidinium ion, which upon neutralization could yield a bicyclic product. This type of one-pot chlorination/cyclodehydration is a known strategy for creating cyclic amines from amino alcohols. organic-chemistry.org
Another potential pathway involves ruthenium-catalyzed cyclization, which proceeds through a "hydrogen shuttling" mechanism. rsc.org In this process, the alcohol is first dehydrogenated to an aldehyde. The amino group then condenses with the transient aldehyde to form a cyclic imine, which is subsequently hydrogenated by the catalyst to yield the final cyclic amine. rsc.org This would result in the formation of a spiro-piperidine derivative.
Rearrangement processes, while less common, are also mechanistically plausible. For instance, sigmatropic rearrangements have been observed in other substituted tetrahydrofuran (B95107) systems, often catalyzed by Lewis acids. acs.orgmdpi.com A tandem 2-oxonia researchgate.netresearchgate.net-sigmatropic rearrangement/cyclization has been used to form tetrahydrofuran skeletons from homoallylic alcohols. acs.org While the substrate is different, it highlights the potential for complex skeletal reorganizations within the THF framework under specific catalytic conditions.
| Pathway | Key Reagent/Catalyst | Intermediate | Plausible Product |
|---|---|---|---|
| Nucleophilic Cyclodehydration | Thionyl Chloride (SOCl₂) | Intramolecular Sₙ2 attack from amine to chlorinated carbon | 1-Aza-5-oxaspiro[3.4]octane |
| Catalytic Dehydrogenative Coupling | Ruthenium complex (e.g., RuH₂(PPh₃)₄) | Cyclic imine via aldehyde condensation | 1-Oxa-6-azaspiro[4.5]decane |
Catalytic Transformations Mediated by this compound or its Derivatives
While not extensively documented as a catalyst itself, the structure of this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. As a bidentate N,O-ligand, it can coordinate with a metal center through both the nitrogen of the amino group and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring. Such amino alcohol ligands are widely used in asymmetric synthesis.
Derivatives of this compound could be employed in various catalytic transformations. For example, chiral versions of this ligand could be used in asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions. The tetrahydrofuran backbone, derived from renewable resources, makes it an attractive scaffold for developing "green" catalysts. nih.gov Furan- and tetrahydrofuran-based diamines and diols are already utilized as monomers for polymers, and their derivatives are being explored in catalytic applications, such as the synthesis of diisocyanates. rsc.org
| Metal Center | Potential Catalytic Reaction | Rationale |
|---|---|---|
| Ruthenium (Ru) | Asymmetric Transfer Hydrogenation of Ketones | Ru-amino alcohol complexes are well-established catalysts for this transformation. |
| Rhodium (Rh) / Iridium (Ir) | Asymmetric Hydrogenation of Olefins | N,O-ligands can create an effective chiral environment around the metal center. |
| Copper (Cu) / Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Ligand can stabilize the metal catalyst and influence selectivity. |
| Zinc (Zn) | Asymmetric Aldol (B89426) or Alkylation Reactions | Chiral amino alcohols are known to mediate enantioselective additions to carbonyls. |
Reaction Kinetics and Thermodynamic Profiles of Key Transformations
These studies calculate the activation energies for hydrogen abstraction from different sites on the molecule. For aminomethanol, H-abstraction from the –NH₂ group has an activation energy of 3.5–6.5 kcal/mol, while abstraction from the –CH₂ group requires 4.1–6.5 kcal/mol, and from the –OH group, 7.0–9.3 kcal/mol. frontiersin.orgresearchgate.net These values indicate that the C-H and N-H bonds are more susceptible to radical attack than the O-H bond. The total rate constant for the reaction of aminomethanol with •OH is estimated to be approximately 1.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K. frontiersin.org
Thermodynamically, the stability of the parent compound and its reaction intermediates is crucial. Aminomethanol itself is kinetically stable in the gas phase, with a significant energy barrier to dehydration (to form methanimine and water) or decomposition back to ammonia and formaldehyde. researchgate.netnih.gov A similar thermodynamic stability would be expected for this compound, although the additional substitution and ring strain could influence the energy profile of its decomposition or rearrangement pathways. A full thermodynamic profile would require calculating the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs Free Energy (ΔG) for its key transformations.
| Site of H-Abstraction | Activation Energy (kcal/mol) | Resulting Radical Dominance |
|---|---|---|
| Amino group (–NH₂) | 3.5 – 6.5 | 20% (N-centered radical) |
| Methylene group (–CH₂) | 4.1 – 6.5 | 77% (C-centered radical) |
| Hydroxyl group (–OH) | 7.0 – 9.3 | 3% (O-centered radical) |
Advanced Spectroscopic and Structural Characterization Methodologies in the Study of 2 Aminomethyl Oxolan 2 Yl Methanol
Application of High-Resolution Spectroscopic Methods (e.g., 2D NMR, HRMS) for Structural Elucidation
High-resolution spectroscopic methods are pivotal for the unambiguous structural elucidation of organic molecules. Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in mapping the connectivity of atoms within a molecule. For a compound like [2-(Aminomethyl)oxolan-2-yl]methanol, these experiments would provide crucial information on proton-proton and proton-carbon correlations, confirming the arrangement of the aminomethyl and methanol groups attached to the C2 position of the oxolane ring.
High-Resolution Mass Spectrometry (HRMS) would complement NMR data by providing a highly accurate mass measurement of the parent ion, which helps in confirming the elemental composition. Fragmentation patterns observed in the mass spectrum would further support the proposed structure by identifying characteristic fragments of the molecule.
Currently, no specific 2D NMR or HRMS data for this compound has been published in scientific literature, which would be essential for a complete structural assignment.
X-ray Crystallographic Analysis of this compound and its Co-crystals/Complexes
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield definitive information on bond lengths, bond angles, and the conformation of the oxolane ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which govern the crystal packing.
The formation of co-crystals or complexes of this compound with other molecules could also be investigated to study non-covalent interactions and potentially modify its physicochemical properties. However, a search of crystallographic databases indicates that the crystal structure of this compound or any of its derivatives has not been determined or reported.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment
The this compound molecule contains a chiral center at the C2 position of the oxolane ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying and assigning the absolute stereochemistry of chiral molecules. These techniques measure the differential absorption and rotation of plane-polarized light by the enantiomers.
For a comprehensive stereochemical analysis, experimental CD and ORD spectra would need to be compared with theoretical spectra calculated using quantum chemical methods. This comparison would allow for the unambiguous assignment of the (R) or (S) configuration to a specific enantiomer. At present, there are no published chiroptical studies on this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic vibrational bands corresponding to:
O-H stretching of the hydroxyl group.
N-H stretching of the primary amine group.
C-H stretching of the aliphatic CH₂ groups in the oxolane ring.
C-O stretching of the ether linkage in the oxolane ring and the alcohol.
N-H bending and C-N stretching of the aminomethyl group.
A detailed analysis of the positions, shapes, and intensities of these bands would confirm the presence of the key functional groups and could also provide insights into intermolecular hydrogen bonding. While general spectral regions for these functional groups are known, specific, experimentally obtained IR and Raman spectra for this compound are not available in the public domain, preventing the creation of a detailed data table.
Theoretical and Computational Investigations of 2 Aminomethyl Oxolan 2 Yl Methanol
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
There are no published research articles detailing the conformational analysis or energy landscapes of [2-(Aminomethyl)oxolan-2-yl]methanol using molecular mechanics or molecular dynamics simulations. Such studies would be critical for understanding the molecule's three-dimensional structure, flexibility, and the relative stability of its different conformers, but this information is not currently available. nih.govnih.gov
Prediction of Spectroscopic Properties and Validation with Experimental Data
No computational studies focused on the prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) for this compound were identified. Consequently, there is no available research that validates such theoretical predictions against experimental spectroscopic data for this specific compound.
Elucidation of Reaction Mechanisms through Transition State Computations
Searches for theoretical studies on the reaction mechanisms involving this compound, including transition state computations to determine reaction pathways and energy barriers, yielded no results. The reactivity of this compound has not been a subject of published computational investigation.
Applications of 2 Aminomethyl Oxolan 2 Yl Methanol in Diverse Chemical Disciplines
Role as a Chiral Building Block in Asymmetric Synthesis
The utility of a molecule as a chiral building block is determined by its ability to introduce a specific stereochemistry into a larger molecule, a crucial aspect in the synthesis of pharmaceuticals and natural products where stereoisomers can exhibit vastly different biological activities.
Synthesis of Enantiopure Pharmaceutical Intermediates (Research Context)
Currently, there is no specific, publicly accessible research that details the use of [2-(Aminomethyl)oxolan-2-yl]methanol in the synthesis of enantiopure pharmaceutical intermediates. While the structural motif of an aminomethyl group attached to a chiral tetrahydrofuran (B95107) ring suggests potential as a scaffold for various bioactive molecules, its practical application in this context has not been documented in available literature.
Construction of Complex Natural Product Scaffolds
Similarly, the application of this compound in the construction of complex natural product scaffolds is not described in the current body of scientific research. Natural product synthesis often relies on readily available and versatile chiral synthons, and while this compound possesses chiral centers, its utility in the total synthesis of natural products has not been reported.
Development of this compound-Derived Ligands for Metal Catalysis
Chiral ligands are essential components of metal catalysts used in enantioselective reactions, influencing both the efficiency and the stereochemical outcome of the transformation.
Design and Synthesis of Chiral N,O-Donor Ligands
The structure of this compound, featuring both a primary amine and a primary alcohol, makes it a potential candidate for the synthesis of chiral N,O-donor ligands. These types of ligands can coordinate to a metal center through both the nitrogen and oxygen atoms, creating a chiral environment around the metal. However, there are no specific reports on the design and synthesis of such ligands derived from this particular compound.
Evaluation in Enantioselective Catalytic Reactions
Consequently, without the reported synthesis of ligands derived from this compound, there is no information available regarding their evaluation in any enantioselective catalytic reactions. The performance of such potential ligands in reactions like asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions remains a subject for future investigation.
Utilization as an Organocatalyst or Precursor to Organocatalysts
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and amino alcohols are prominent classes of organocatalysts.
While the structural features of this compound—a primary amine and a hydroxyl group on a chiral scaffold—suggest its potential as an organocatalyst or a precursor to more complex organocatalytic structures, there is no published research to support this hypothesis. Its efficacy in promoting asymmetric aldol (B89426) reactions, Michael additions, or other organocatalytic transformations has not been investigated or reported in the scientific literature.
Incorporation into Polymeric Materials and Supramolecular Assemblies6.4.1. Synthesis of Functional Polymers6.4.2. Self-Assembling Systems Based on Amine-Alcohol Interactions
Researchers in the field of polymer and materials science may find this compound to be a compound of interest for future studies, given its versatile chemical structure. However, until such research is conducted and published, a detailed and factual account of its applications in these areas cannot be provided.
Exploration of Biological Activity and Molecular Interactions of 2 Aminomethyl Oxolan 2 Yl Methanol Non Clinical Focus
In Vitro Studies of Target Binding and Ligand-Receptor Interactions
Specific in vitro studies detailing the target binding profile and ligand-receptor interactions of [2-(Aminomethyl)oxolan-2-yl]methanol are not prominently available in current scientific literature. However, the molecule's structure suggests potential interactions with various biological targets. The primary amine group is a common pharmacophore that can participate in hydrogen bonding and ionic interactions with receptor sites, such as those found in G-protein coupled receptors (GPCRs) or ion channels. Similarly, the primary alcohol (hydroxymethyl group) can act as a hydrogen bond donor and acceptor.
Computational docking studies could serve as a preliminary step to screen this compound against a library of known protein structures. This approach would help identify potential binding partners and elucidate hypothetical binding modes. For instance, its structural similarity to neurotransmitter precursors or other signaling molecules might suggest an affinity for specific neuronal receptors. The evaluation of ligand-receptor complex models for analogous structures, such as certain aminomethyl derivatives with the 5-HT2A receptor, indicates that specific substitutions can determine receptor affinity and selectivity. nih.gov
Table 1: Hypothetical Target Interaction Profile for this compound
| Potential Target Class | Key Interacting Moiety | Plausible Type of Interaction |
|---|---|---|
| G-Protein Coupled Receptors | Aminomethyl Group | Ionic Bonding, Hydrogen Bonding |
| Ion Channels | Oxolane Oxygen | Hydrogen Bonding |
| Kinases | Hydroxymethyl Group | Hydrogen Bonding |
This table is illustrative and based on the chemical structure of the compound, not on experimental data.
Enzymatic Assays for Modulatory Effects (e.g., inhibition, activation)
There is a lack of specific research documenting the modulatory effects of this compound in enzymatic assays. The compound's functional groups, however, make it a candidate for interaction with various enzymes. For example, the primary amine could interact with transferases, while the alcohol moiety could be a substrate for oxidoreductases like alcohol dehydrogenases. nih.gov
A standard approach to profile such a compound would involve screening it against a panel of enzymes to identify any inhibitory or activating effects. High-throughput screening assays using fluorescence or luminescence-based readouts could efficiently assess its activity on a broad range of enzyme families, such as proteases, kinases, and phosphatases. For instance, an enzymatic assay using alcohol oxidase could determine if the compound acts as a substrate or inhibitor. nih.gov
Cellular Uptake and Subcellular Localization Studies
Specific studies on the cellular uptake and subcellular localization of this compound have not been reported. Generally, the transport of small molecules across the cell membrane can occur via passive diffusion or through carrier-mediated transport. The physicochemical properties of this compound, including its predicted LogP value and the presence of polar functional groups, would influence its primary mode of cellular entry.
To investigate this, studies would typically employ a labeled version of the compound (e.g., fluorescently tagged or radiolabeled). Cultured cells would be incubated with the labeled compound, and its concentration inside the cells would be measured over time and at different temperatures to determine if the uptake is an active, energy-dependent process. nih.govresearchgate.net Confocal microscopy could then be used to visualize its subcellular localization, identifying whether it accumulates in specific organelles such as mitochondria, lysosomes, or the nucleus. researchgate.net
Mechanism of Action Elucidation at the Molecular and Cellular Level
Given the absence of defined biological activity, the mechanism of action for this compound remains unelucidated. Elucidating its mechanism would first require identifying a consistent and reproducible biological effect in a cellular or organismal model.
Once a primary biological effect is identified, further studies could involve target deconvolution methods. Techniques such as affinity chromatography with the immobilized compound as bait could be used to pull down binding partners from cell lysates. Subsequent identification of these proteins via mass spectrometry would provide direct clues to its molecular targets. On a cellular level, transcriptomic (RNA-seq) or proteomic analyses of cells treated with the compound could reveal pathways that are significantly perturbed, offering a broader view of its mechanism of action.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives (excluding clinical relevance)
Structure-activity relationship (SAR) studies are contingent on having a lead compound with known biological activity. As the bioactivity of this compound is not yet characterized, SAR studies have not been performed. However, a prospective SAR campaign could explore how modifications to its core structure affect biological activity once an initial hit is identified.
Key positions for modification would include:
The Aminomethyl Group: Acylation, alkylation, or substitution of the amine could probe the importance of its basicity and hydrogen-bonding capacity.
The Hydroxymethyl Group: Esterification, etherification, or oxidation of the alcohol would explore the role of this hydrogen-bonding moiety.
Derivatives of related furan (B31954) methanols have been synthesized and show that modifications to the core structure can lead to compounds with specific biological activities, such as Ca-antagonistic effects. google.com
Table 2: Prospective Structure-Activity Relationship (SAR) Exploration
| Position of Modification | Type of Derivative | Rationale for Modification | Potential Impact on Activity (Hypothetical) |
|---|---|---|---|
| Aminomethyl (R1) | N-Acetyl | Neutralize charge, reduce basicity | Decrease in receptor binding if ionic interaction is key |
| Hydroxymethyl (R2) | O-Methyl Ether | Remove H-bond donor capability | Altered binding affinity and metabolic stability |
This table presents a hypothetical framework for future SAR studies and is not based on existing experimental data for the title compound.
Future Perspectives and Emerging Research Avenues for 2 Aminomethyl Oxolan 2 Yl Methanol
Unexplored Synthetic Transformations and Derivatizations
The presence of both an aminomethyl and a hydroxymethyl group on the oxolane ring opens up a vast landscape for synthetic transformations. nih.gov Future research could systematically explore the derivatization of these functional groups to create a library of novel compounds with tailored properties.
The primary amine is a nucleophilic center amenable to a variety of reactions. Unexplored transformations could include:
Acylation: Reaction with acid chlorides or anhydrides to form amides with diverse functionalities.
Alkylation: Introduction of various alkyl or aryl groups to yield secondary and tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones to produce more complex secondary and tertiary amines.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates to generate urea and thiourea derivatives, which are common motifs in biologically active molecules.
The primary hydroxyl group can undergo transformations such as:
Esterification: Conversion to esters with a wide range of carboxylic acids, potentially imparting new physical or biological properties.
Etherification: Formation of ethers through reactions like the Williamson ether synthesis.
Oxidation: Controlled oxidation to the corresponding aldehyde or carboxylic acid, providing further handles for derivatization.
Furthermore, the stereochemistry of the oxolane ring itself presents opportunities for stereoselective synthesis and the preparation of enantiomerically pure derivatives. nih.gov The development of synthetic routes that control the relative and absolute stereochemistry of the substituents is a significant area for future investigation.
| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative Class | Potential Applications |
|---|---|---|---|---|
| Primary Amine | Acylation | Acetyl chloride, Benzoyl chloride | Amides | Pharmaceutical intermediates, Polymer precursors |
| Primary Amine | N-Alkylation | Alkyl halides, Sulfates | Secondary/Tertiary Amines | Catalysts, Ligands for metal complexes |
| Primary Hydroxyl | Esterification | Carboxylic acids, Acid anhydrides | Esters | Fragrances, Plasticizers, Pro-drugs |
| Primary Hydroxyl | Etherification | Alkyl halides (Williamson synthesis) | Ethers | Solvents, Chemical intermediates |
Novel Catalytic Applications and Ligand Design Strategies
The structure of [2-(Aminomethyl)oxolan-2-yl]methanol makes it an attractive candidate for applications in catalysis, both as a catalyst itself and as a ligand for metal-based catalysts. The presence of nitrogen and oxygen donor atoms allows for the chelation of metal ions, a key feature in many catalytic systems.
Future research could focus on designing and synthesizing chiral ligands derived from this compound for asymmetric catalysis. The stereocenters on the oxolane ring could provide the necessary chiral environment to induce enantioselectivity in a variety of chemical reactions. The development of such ligands could be particularly impactful in the pharmaceutical industry, where the synthesis of single-enantiomer drugs is often crucial. The tetrahydrofuran (B95107) ring is a known component in potent ligands for various biological targets, suggesting its utility in designing enzyme inhibitors. nih.gov
Derivatives of this compound could also be explored as organocatalysts. The amino group, for instance, can be part of catalytic cycles in reactions such as aldol (B89426) condensations and Michael additions. The bifunctional nature of the molecule could allow for cooperative catalysis, where both the amine and alcohol functionalities participate in the catalytic process.
| Application Area | Strategy | Potential Metal Centers | Target Reactions |
|---|---|---|---|
| Asymmetric Catalysis | Chiral Ligand Synthesis | Ruthenium, Rhodium, Palladium, Copper | Asymmetric hydrogenation, C-C bond formation |
| Organocatalysis | Functional Group Modification | N/A (Metal-free) | Aldol reactions, Michael additions |
| Coordination Chemistry | Polydentate Ligand Design | Lanthanides, Transition metals | Luminescence, Magnetic materials |
Advanced Computational Modeling for Deeper Understanding
Computational chemistry offers powerful tools to investigate the properties of this compound and its derivatives at the molecular level. Density Functional Theory (DFT) calculations can be employed to understand the compound's electronic structure, conformational preferences, and reactivity. researchgate.net Such studies can predict the most stable conformations, which is crucial for understanding its interactions with biological targets or its role in catalysis.
Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or within a binding site of a protein. These simulations can help in understanding the solvation effects and the conformational changes that the molecule undergoes over time.
Furthermore, computational methods can be used to screen virtual libraries of derivatives for potential biological activity or desired material properties. mdpi.com This in silico approach can significantly accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental testing.
| Computational Method | Properties to be Investigated | Expected Insights |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, Conformational analysis, Reaction mechanisms | Reactivity prediction, Stable geometries, Transition state energies |
| Molecular Dynamics (MD) | Dynamic behavior in solution, Interaction with biomolecules | Solvation free energies, Binding affinities, Conformational flexibility |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity | Predictive models for designing new active compounds |
Potential in Advanced Materials Science and Nanotechnology
The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers. The amino and hydroxyl groups can react with appropriate comonomers to form polyamides, polyesters, polyurethanes, or polyethers. The incorporation of the tetrahydrofuran ring into the polymer backbone could impart unique properties such as improved thermal stability, altered solubility, or specific biocompatibility. Furan-based polymers are an area of growing interest as they can often be derived from renewable resources. researchgate.net
In the realm of nanotechnology, derivatives of this compound could be used to functionalize the surface of nanoparticles. The amino or hydroxyl groups can act as anchoring points to attach the molecule to the surface of metallic or oxide nanoparticles. This surface modification can improve the dispersibility of the nanoparticles in various media or introduce specific functionalities for applications in sensing, catalysis, or drug delivery.
| Field | Application | Rationale |
|---|---|---|
| Polymer Chemistry | Monomer for novel polymers (polyamides, polyesters) | Bifunctional nature allows for step-growth polymerization. |
| Nanotechnology | Surface functionalization of nanoparticles | Amine and hydroxyl groups can act as anchors. |
| Biomaterials | Scaffolds for tissue engineering | Potential for biodegradable polymers with cell-adhesive properties. |
Interdisciplinary Research Opportunities
The exploration of this compound is inherently interdisciplinary. The synthesis of new derivatives will require the expertise of synthetic organic chemists. The investigation of their catalytic properties will involve collaboration with inorganic and physical chemists. Understanding their potential in materials science will necessitate partnerships with polymer chemists and materials scientists.
Furthermore, the structural similarity to biologically active tetrahydrofuran-containing natural products suggests significant potential in medicinal chemistry and chemical biology. wikipedia.org Investigating the biological activities of derivatives of this compound could lead to the discovery of new therapeutic agents. This would involve collaborations with pharmacologists, biochemists, and molecular biologists. The development of this compound and its analogues for applications such as novel antibiotics has been a subject of research. nih.gov
The journey from a simple molecule to a valuable product is often long and requires a multifaceted approach. For this compound, the path forward lies in fostering collaborations across different scientific disciplines to fully unlock its potential.
| Collaborating Fields | Research Focus | Potential Outcomes |
|---|---|---|
| Organic Chemistry & Medicinal Chemistry | Synthesis and biological evaluation of derivatives | Discovery of new drug candidates |
| Materials Science & Polymer Chemistry | Development of novel polymers and materials | New plastics, resins, or biomaterials |
| Computational Chemistry & Experimental Chemistry | In silico design and targeted synthesis | Accelerated discovery of functional molecules |
Q & A
Q. What are the recommended synthetic routes for [2-(Aminomethyl)oxolan-2-yl]methanol, and how can reaction conditions be optimized?
- Methodological Answer :
Synthesis typically involves reductive amination or nucleophilic substitution. For example, a tetrahydrofuran-derived precursor with a hydroxymethyl group can undergo amination using ammonia or protected amines in the presence of catalysts like palladium on carbon (Pd/C) under hydrogen gas . Optimize reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield. Monitor intermediates via thin-layer chromatography (TLC) and purify using column chromatography with silica gel .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer :
Use 1H/13C NMR to confirm the presence of aminomethyl (–CH2NH2) and hydroxymethyl (–CH2OH) groups on the oxolane ring. Compare chemical shifts to analogous compounds (e.g., tetrahydrofurfuryl alcohol derivatives) . Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight (e.g., m/z ~131.18 for C6H13NO2) . For crystalline samples, X-ray crystallography resolves stereochemistry, as demonstrated in fragment-based screening of similar heterocyclic alcohols .
Q. What storage conditions ensure the compound’s stability?
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. For spills, neutralize with dilute acetic acid (1–5%) and dispose of waste via certified hazardous chemical disposal services .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what techniques validate chiral purity?
- Methodological Answer :
Use chiral column chromatography (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients. Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC with UV detection at 254 nm. For absolute configuration determination, employ X-ray crystallography or compare circular dichroism (CD) spectra to known stereoisomers .
Q. How does this compound function as a monomer in ethylene glycol-based polymer synthesis?
- Methodological Answer :
The hydroxymethyl group enables polymerization via condensation reactions. For example, copolymerize with 2-[2-(2-chloroethoxy)ethoxy]ethanol (CAS 5197-62-6) using SnCl2 as a catalyst at 120°C to form polyethers. Characterize polymer molecular weight via gel permeation chromatography (GPC) and confirm branching via FT-IR analysis of ether linkages .
Q. What role does this compound play in enzyme-substrate interaction studies?
- Methodological Answer :
Its aminomethyl group can mimic natural substrates in oxidoreductase assays. For example, in crystallographic studies of FAD-dependent enzymes, soak crystals with the compound at 10 mM concentration and resolve binding modes at 1.8–2.2 Å resolution. Use difference electron density maps to identify hydrogen bonds with active-site residues .
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
Cross-validate NMR assignments with 2D techniques (COSY, HSQC). If mass spectral data conflicts with expected molecular ions, check for adduct formation (e.g., sodium/potassium) or degradation products via high-resolution MS (HRMS). For ambiguous stereochemistry, synthesize derivatives (e.g., acetate esters) and compare NOESY/ROESY correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
